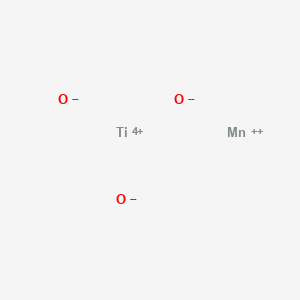

三氧化锰钛

描述

Manganese titanium trioxide (MnTiO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a ceramic material that exhibits ferroelectricity, antiferromagnetism, and photocatalytic activity, making it a promising candidate for use in electronics, energy storage, and environmental remediation.

科学研究应用

光催化材料

三氧化锰钛可用于合成光催化材料。 这些材料基于锰改性的二氧化钛,其物理化学和光催化性能可以在不同的锰浓度和热处理温度下进行研究 .

金属氧化物纳米粒子

三氧化锰钛可用于生产金属氧化物纳米粒子 (MONPs)。 MONPs 具有广泛的应用,例如在光学器件、净化系统、生物医学系统、光催化和光伏领域 . MONPs 的特性,如表面积、形状、尺寸、稳定性、结晶度、防腐性、导电性和光催化活性,可以在合成过程中进行控制 .

水性可充电锌离子电池 (AZIBs)

锰基材料,包括三氧化锰钛,由于其高理论比容量、无毒和低成本,是 AZIBs 的有希望的电极材料 . 它们可以通过形貌工程、掺杂和与其他材料复合等方法来增强锌离子存储性能 .

离子交换

三氧化锰钛已被证明具有离子交换性能。 例如,通过固相反应结晶法制备的锂锰钛氧化物 (LiMn0.25TiO3) 已被证明对 Li+ 的离子交换容量为 4.3mmol/g .

安全和危害

When handling Manganese titanium trioxide, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Chronic exposure to dust may cause manganese pneumonitis and manganese poisoning .

未来方向

作用机制

Target of Action

Manganese titanium trioxide, also known as Manganese(II) titanate, is a compound that primarily targets photocatalytic processes . It’s used in the degradation of many organic pollutants . The compound’s primary targets are the semiconductor materials used in photocatalysts .

Mode of Action

Manganese titanium trioxide interacts with its targets through a process of photocatalysis . The compound, when modified with manganese, has been shown to ensure the preparation of nanopowders with a specific free surface area . This modification increases the photocatalytic activity (PCA) under illumination with visible light, exceeding the PCA of unmodified TiO2 .

Biochemical Pathways

The biochemical pathways affected by manganese titanium trioxide primarily involve the oxidation of Mn II salts or reduction of MnO2 . These processes are crucial in the formation of biogenic manganese oxides (BioMnOx), which have high oxidative reactivity and strong absorption capacity for many emerging pollutants .

Pharmacokinetics

It’s known that the compound isinsoluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of manganese titanium trioxide.

Result of Action

The result of manganese titanium trioxide’s action is the degradation of organic pollutants . The compound’s high photocatalytic activity, especially when modified with manganese, allows it to effectively break down many types of organic pollutants .

Action Environment

The action of manganese titanium trioxide is influenced by various environmental factors. For instance, the compound’s photocatalytic activity is dependent on illumination with visible light . Additionally, the compound’s action can be influenced by the concentration of manganese used for modification and the heat treatment temperatures .

属性

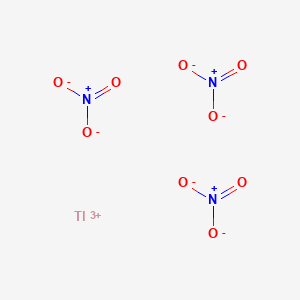

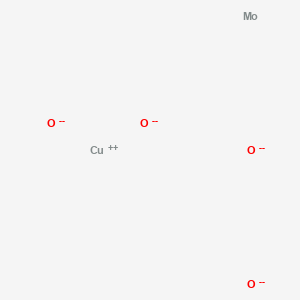

IUPAC Name |

manganese(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOTKANSDQAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923329 | |

| Record name | Manganese(II) titanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.803 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12032-74-5 | |

| Record name | Manganese titanium oxide (MnTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese titanium oxide (MnTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) titanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Manganese Titanium Trioxide (MnTiO₃) in the thermochemical cycle for hydrogen production?

A1: Manganese Titanium Trioxide (MnTiO₃) is a product formed during the initial step of the thermochemical cycle []. Sodium Manganate (NaMnO₂) reacts with Titanium Dioxide (TiO₂) at high temperatures to produce Sodium Titanate (Na₂TiO₃), Manganese Titanium Trioxide (MnTiO₃), and Oxygen (O₂). The MnTiO₃, along with Na₂TiO₃, then reacts with Sodium Hydroxide (NaOH) and steam to regenerate Sodium Manganate (NaMnO₂) and Titanium Dioxide (TiO₂), completing the cycle and releasing hydrogen gas (H₂).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)